Cas no 65897-46-3 (Desmethyl Piroxicam (Piroxicam Impurity B))

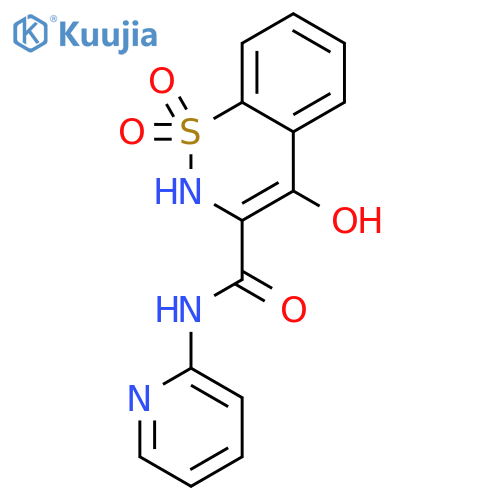

65897-46-3 structure

商品名:Desmethyl Piroxicam (Piroxicam Impurity B)

Desmethyl Piroxicam (Piroxicam Impurity B) 化学的及び物理的性質

名前と識別子

-

- Desmethyl Piroxicam (Piroxicam Impurity B)

- 4-hydroxy-1,1-dioxo-N-pyridin-2-yl-2H-1λ<sup>6</sup>,2-benzothiazine-3-carboxamide

- Desmethyl piroxicam

- Piroxicam Impurity B

- 4-Hydroxy-N-2-pyridinyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide

- 4-Hydroxy-N-(pyridin-2-yl)-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide

- PIROXICAM IMPURITY B (EP IMPURITY)

- DTXSID00216104

- Desmethyl piroxicam(piroxicam impurity b)

- 65897-46-3

- 2H-1,2-Benzothiazine-3-carboxamide, 4-hydroxy-N-2-pyridinyl-, 1,1-dioxide

- Piroxicam specified impurity B [EP]

- Z2831686769

- SCHEMBL11602829

- 4-hydroxy-1,1-dioxo-N-pyridin-2-yl-2H-1lambda6,2-benzothiazine-3-carboxamide

- Q27272814

- 4-Hydroxy-N-(pyridin-2-yl)-2H-benzo[e][1,2]thiazine-3-carboxamide1,1-dioxide

- 4-Hydroxy-N-(pyridin-2-yl)-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide; Piroxicam Imp. B (EP); Piroxicam Impurity B

- Piroxicam specified impurity B

- Piroxicam EP Impurity B

- 4-hydroxy-1,1-dioxo-N-(pyridin-2-yl)-2H-1lambda6,2-benzothiazine-3-carboxamide

- PIROXICAM IMPURITY B [EP IMPURITY]

- EN300-393365

- 9O66304CXP

- UNII-9O66304CXP

- AT37712

- DTXCID60138595

- 4-Hydroxy-N-(pyridin-2-yl)-2H-benzo[e][1,2]thiazine-3-carboxamide 1,1-dioxide

-

- インチ: InChI=1S/C14H11N3O4S/c18-13-9-5-1-2-6-10(9)22(20,21)17-12(13)14(19)16-11-7-3-4-8-15-11/h1-8,17-18H,(H,15,16,19)

- InChIKey: XRXYFCIBSPQECM-UHFFFAOYSA-N

- ほほえんだ: c1ccc2c(c1)C(=C(NS2(=O)=O)C(=O)Nc3ccccn3)O

計算された属性

- せいみつぶんしりょう: 317.047027g/mol

- ひょうめんでんか: 0

- XLogP3: 2.9

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 回転可能化学結合数: 2

- どういたいしつりょう: 317.047027g/mol

- 単一同位体質量: 317.047027g/mol

- 水素結合トポロジー分子極性表面積: 117Ų

- 重原子数: 22

- 複雑さ: 581

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 密度みつど: 1.611±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 224°C(ぶんかい)

- ふってん: Not available

- フラッシュポイント: Not available

- 屈折率: 1.727

- ようかいど: 極微溶性(0.54 g/l)(25ºC)、

- PSA: 120.26000

- LogP: 3.29790

- じょうきあつ: Not available

Desmethyl Piroxicam (Piroxicam Impurity B) セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Desmethyl Piroxicam (Piroxicam Impurity B) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-393365-0.1g |

4-hydroxy-1,1-dioxo-N-(pyridin-2-yl)-2H-1lambda6,2-benzothiazine-3-carboxamide |

65897-46-3 | 95% | 0.1g |

$457.0 | 2023-05-29 | |

| TRC | D292185-10mg |

Desmethyl Piroxicam (Piroxicam Impurity B) |

65897-46-3 | 10mg |

$ 155.00 | 2023-02-02 | ||

| TRC | D292185-5mg |

Desmethyl Piroxicam (Piroxicam Impurity B) |

65897-46-3 | 5mg |

$ 138.00 | 2023-09-08 | ||

| TRC | D292185-25mg |

Desmethyl Piroxicam (Piroxicam Impurity B) |

65897-46-3 | 25mg |

$ 603.00 | 2023-09-08 | ||

| Biosynth | IH21308-10 mg |

4-Hydroxy-N-2-pyridinyl-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide |

65897-46-3 | 10mg |

$220.00 | 2023-01-04 | ||

| Enamine | EN300-393365-1.0g |

4-hydroxy-1,1-dioxo-N-(pyridin-2-yl)-2H-1lambda6,2-benzothiazine-3-carboxamide |

65897-46-3 | 95% | 1g |

$1315.0 | 2023-05-29 | |

| Enamine | EN300-393365-5.0g |

4-hydroxy-1,1-dioxo-N-(pyridin-2-yl)-2H-1lambda6,2-benzothiazine-3-carboxamide |

65897-46-3 | 95% | 5g |

$3812.0 | 2023-05-29 | |

| Biosynth | IH21308-25 mg |

4-Hydroxy-N-2-pyridinyl-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide |

65897-46-3 | 25mg |

$357.50 | 2023-01-04 | ||

| Aaron | AR006NBR-500mg |

Desmethyl Piroxicam (Piroxicam Impurity B) |

65897-46-3 | 95% | 500mg |

$1435.00 | 2023-12-13 | |

| Aaron | AR006NBR-50mg |

Desmethyl Piroxicam (Piroxicam Impurity B) |

65897-46-3 | 95% | 50mg |

$446.00 | 2023-12-13 |

Desmethyl Piroxicam (Piroxicam Impurity B) 関連文献

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

65897-46-3 (Desmethyl Piroxicam (Piroxicam Impurity B)) 関連製品

- 71125-38-7(Meloxicam)

- 36322-90-4(Piroxicam)

- 113913-36-3(3,4-Dihydro-4-hydroxy-2-methyl-2H-1,1-dioxide-1,2-benzothiazine-3-carboxylic Acid Ethyl Ester)

- 99464-64-9(Ampiroxicam)

- 35511-14-9(Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide)

- 35511-15-0(Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide)

- 59804-37-4(Tenoxicam)

- 76066-11-0(5’-Hydroxypiroxicam Hydrochloride)

- 137-58-6(Lidocaine)

- 90101-16-9(Droxicam)

推奨される供給者

Amadis Chemical Company Limited

(CAS:65897-46-3)Desmethyl Piroxicam (Piroxicam Impurity B)

清らかである:99%

はかる:1g

価格 ($):1175.0